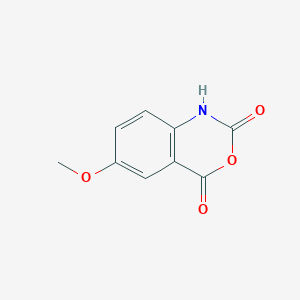
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (ECPC) is a synthetic compound that has been studied for its potential applications in various scientific fields. ECPC is a relatively new compound, and its properties and applications are still being explored.
Scientific Research Applications
Synthesis and Structural Analysis : A study conducted by Johnson et al. (2006) explored the synthesis, characterization, and structural analysis of a compound similar to Ethyl 2-(2-chlorophenyl)-2-cyanoacetate. This compound was created by reacting the lithium salt of ethyl cyanoacetate with another compound, and its structure was analyzed using techniques like IR, UV, and NMR spectroscopy (Johnson et al., 2006).
Accelerated Synthesis of Derivatives : Mojtahedi et al. (2010) described an accelerated synthesis of 2-aminothiophene derivatives under ultrasonic aqueous conditions using ethyl cyanoacetate. This method results in efficient production of these derivatives in a short time (Mojtahedi et al., 2010).
Antitumor and Antimicrobial Activities : El‐Sayed et al. (2011) investigated the antitumor and antimicrobial activities of certain derivatives obtained from the reaction of ethyl cyanoacetate with other compounds. The study concluded that these compounds exhibited significant biological activity (El‐Sayed et al., 2011).
Synthesis of Complex Molecules : Sosnovskikh et al. (2015) reported the synthesis of polyfunctionalized benzophenones, dihydroxanthones, and m-terphenyls from 2-(polyfluoroalkyl)chromones using ethyl cyanoacetate. This highlights the compound's role in the formation of diverse and complex molecules (Sosnovskikh et al., 2015).
Antimicrobial Activity of Derivatives : Radwan et al. (2020) synthesized compounds by reacting ethyl cyanoacetate with other chemicals and analyzed their antimicrobial activity. Their study indicates the potential of ethyl cyanoacetate derivatives in antimicrobial applications (Radwan et al., 2020).
Optical Properties : Chunikhin and Ershov (2021) synthesized derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate and studied their optical properties. They found that these compounds exhibit solid-state fluorescence (Chunikhin & Ershov, 2021).
properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKCCDHQWXWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



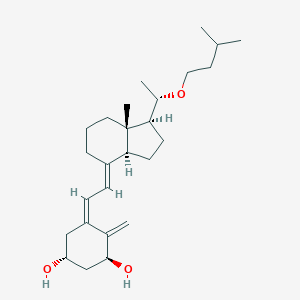
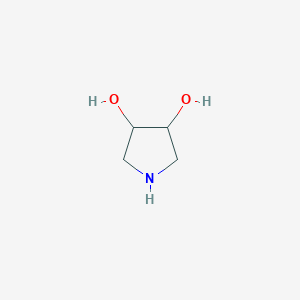
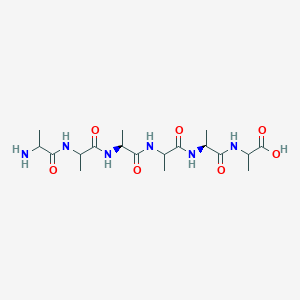
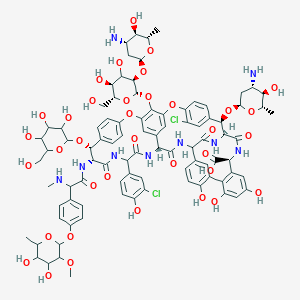

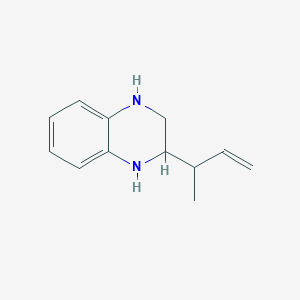



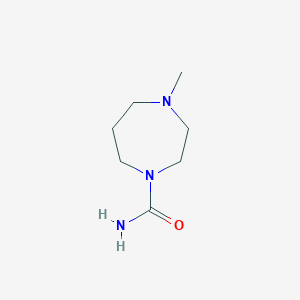
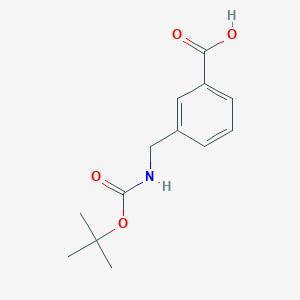

![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
